![molecular formula C23H20F3NO4S B2651390 2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-95-5](/img/structure/B2651390.png)
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate (DMPTFA) is an organic compound used in a variety of research applications. It is a white crystalline solid that is soluble in water and a variety of organic solvents. The compound has been studied extensively due to its unique properties, which include its ability to form a stable complex with metal ions. DMPTFA has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of metal-ion binding, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
1. Inhibition of Carbonic Anhydrase Isozymes
The compound shows potential as an inhibitor of human cytosolic carbonic anhydrase isozymes I and II. Phenol derivatives, including 2,6-dimethylphenol, demonstrate non-competitive inhibition, making them effective in potentially targeting other carbonic anhydrase isoforms for therapeutic applications (Şentürk et al., 2009).
2. Mechanism of Aromatic Nucleophilic Substitution Reactions
Research on compounds like 2,6-dinitrophenyl phenyl ether, which is structurally similar to the compound , has provided insights into the base-catalyzed reactions of aromatic nucleophilic substitution in various solvents. This research helps in understanding the chemical behavior and applications of such compounds in organic synthesis (Emokpae et al., 1993).
3. Multistep Reactions in Organic Synthesis
Compounds like ethyl 2-oxo-2-(trifluoromethylanilino)-acetate undergo multistep reactions to produce various organic derivatives. These reactions, including NMR studies, provide important insights into the structural and dynamic aspects of organic compounds, useful in synthesizing diverse organic molecules (Yavari et al., 2005).
4. Development of Anion Exchange Membranes
Research into poly(arylene ether sulfone)s containing compounds like 3,5-dimethylphenyl groups has led to the development of anion exchange membranes with high hydroxide conductivities and good thermal and alkaline stabilities. These membranes have applications in various electrochemical devices (Wang et al., 2015).
5. Electrochemical Studies in Ionic Liquids
The electroreduction of acetophenone, which can be structurally related to the compound , in ionic liquids provides significant insights into the influence of proton availability on product distribution. This research has implications for electrochemical synthesis and energy conversion technologies (Zhao et al., 2014).
6. Synthesis of Fluorinated Polymeric Materials
Studies on fluorinated poly(arylene ether sulfone)s, involving compounds similar to 2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate, have led to the development of materials with potential applications in optical waveguide devices. These materials exhibit high thermal stability and good chemical resistance (Kim et al., 2001).
Propiedades
IUPAC Name |
(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO4S/c1-16-8-6-9-17(2)22(16)31-21(28)15-27(32(29,30)20-12-4-3-5-13-20)19-11-7-10-18(14-19)23(24,25)26/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCLWUGNFBDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2651310.png)
![4-[3-(4-Chlorobenzenesulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2651313.png)
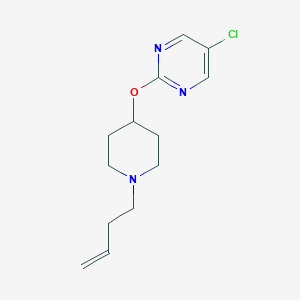
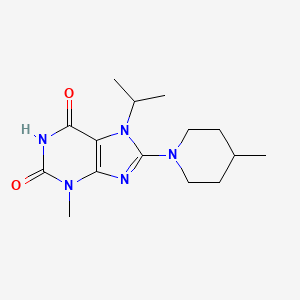
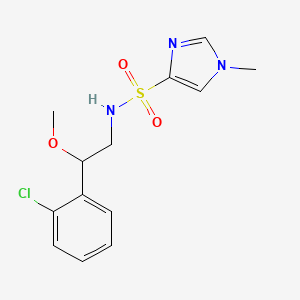

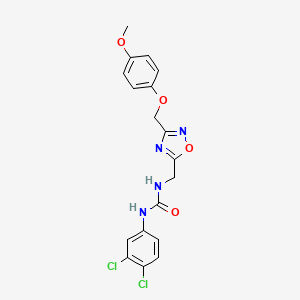
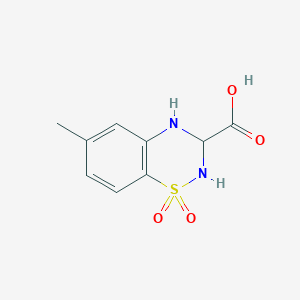

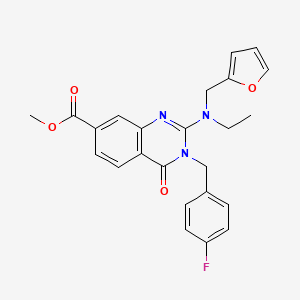
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2651327.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2651328.png)
![4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2651329.png)
methanone](/img/structure/B2651330.png)